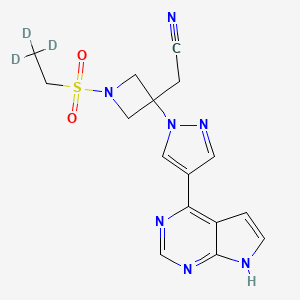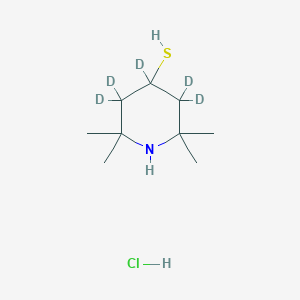
2,2,6,6-Tetramethyl-4-piperidinethiol-d5 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,6,6-Tetramethyl-4-piperidinethiol-d5 (hydrochloride) is a deuterated derivative of 2,2,6,6-Tetramethyl-4-piperidinethiol, which is a compound used in various chemical and biological research applications. The deuterium labeling (d5) makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy, as it helps in reducing background signals and improving the clarity of the spectra.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-4-piperidinethiol-d5 (hydrochloride) typically involves the deuteration of 2,2,6,6-Tetramethyl-4-piperidinethiol. This can be achieved through a series of chemical reactions where hydrogen atoms are replaced with deuterium. The reaction conditions often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized equipment to handle deuterated reagents and ensure high purity and yield. The process is carefully controlled to maintain the integrity of the deuterium labeling and to produce the hydrochloride salt form of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,6,6-Tetramethyl-4-piperidinethiol-d5 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: The corresponding thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2,6,6-Tetramethyl-4-piperidinethiol-d5 (hydrochloride) is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a standard in NMR spectroscopy.
Biology: In studies involving enzyme mechanisms and protein interactions.
Industry: Used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2,6,6-Tetramethyl-4-piperidinethiol-d5 (hydrochloride) involves its interaction with various molecular targets, depending on the specific application. In NMR spectroscopy, the deuterium atoms reduce background signals, enhancing the clarity of the spectra. In chemical reactions, the thiol group can act as a nucleophile, participating in various substitution and addition reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethyl-4-piperidinethiol: The non-deuterated version of the compound.
2,2,6,6-Tetramethyl-4-piperidone hydrochloride: A related compound with a ketone group instead of a thiol group.
Triacetonamine hydrochloride: Another related compound with similar structural features.
Uniqueness
The uniqueness of 2,2,6,6-Tetramethyl-4-piperidinethiol-d5 (hydrochloride) lies in its deuterium labeling, which makes it particularly valuable in NMR spectroscopy and other applications where reduced background signals are essential. The presence of the thiol group also allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications.
Eigenschaften
Molekularformel |
C9H20ClNS |
|---|---|
Molekulargewicht |
214.81 g/mol |
IUPAC-Name |
3,3,4,5,5-pentadeuterio-2,2,6,6-tetramethylpiperidine-4-thiol;hydrochloride |
InChI |
InChI=1S/C9H19NS.ClH/c1-8(2)5-7(11)6-9(3,4)10-8;/h7,10-11H,5-6H2,1-4H3;1H/i5D2,6D2,7D; |
InChI-Schlüssel |
HNUKZRGSZKBALO-GBNFYQMVSA-N |
Isomerische SMILES |
[2H]C1(C(C(C(NC1(C)C)(C)C)([2H])[2H])([2H])S)[2H].Cl |
Kanonische SMILES |
CC1(CC(CC(N1)(C)C)S)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


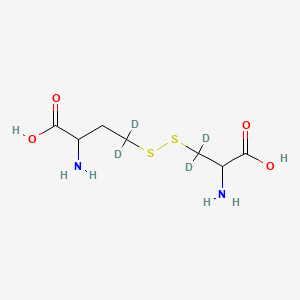
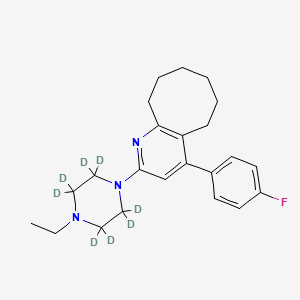
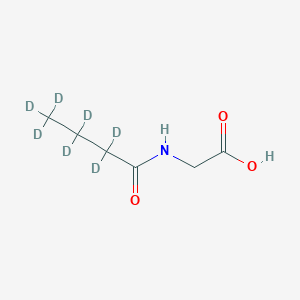
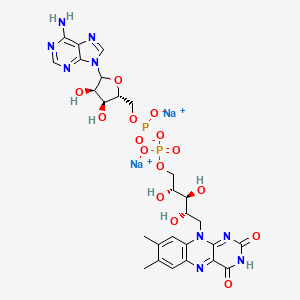

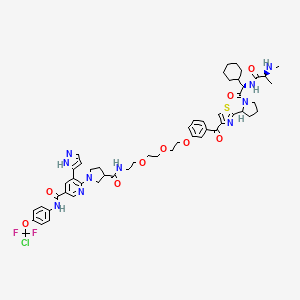
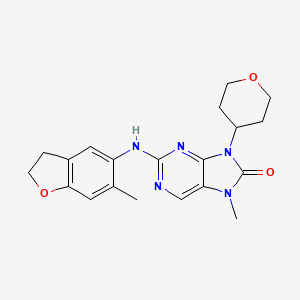
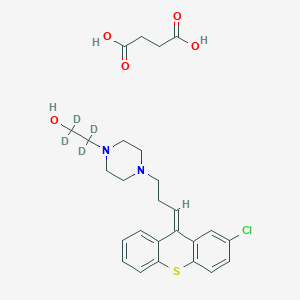
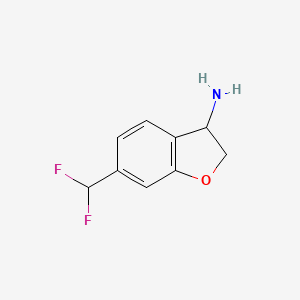
![Olean-12-en-28-oic acid, 27-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-3-hydroxy-, [3beta,27(E)]-; (3beta)-27-[[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3-hydroxyolean-12-en-28-oic acid](/img/structure/B12429068.png)
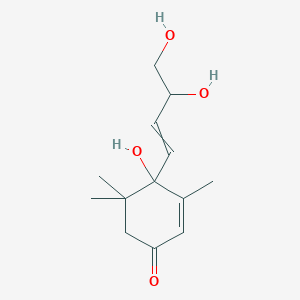
![tridecasodium;[oxido-[(2S,3R,5S,6R)-2,3,4,5,6-pentaphosphonatooxycyclohexyl]oxyphosphoryl] phosphate](/img/structure/B12429085.png)

